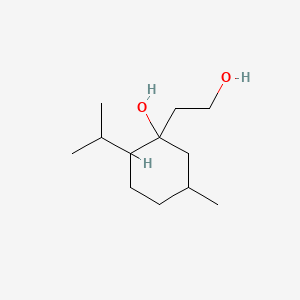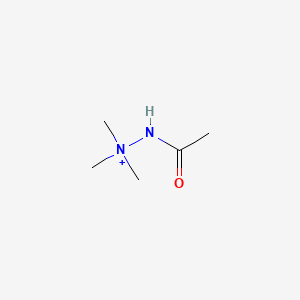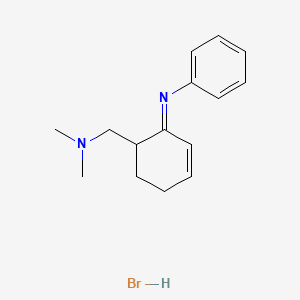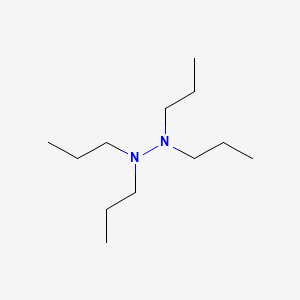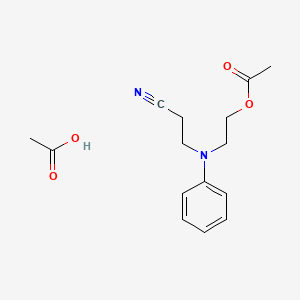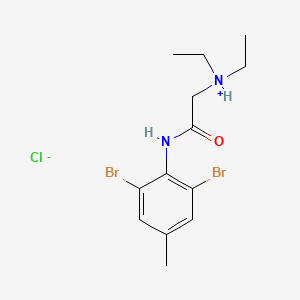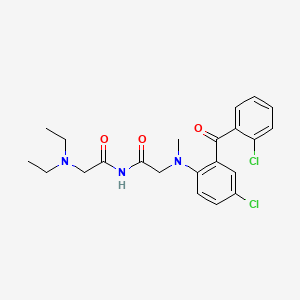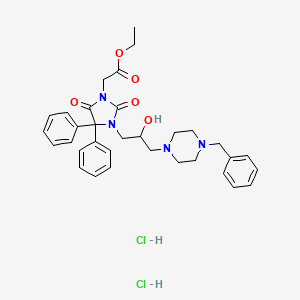
1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(2-hydroxy-3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, ethyl ester, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(2-hydroxy-3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, ethyl ester, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including imidazolidine, piperazine, and ester groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include imidazolidine derivatives, phenylmethyl piperazine, and appropriate esterifying agents. Common reaction conditions may involve:
Solvents: Organic solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate esterification or other reactions.
Temperature: Controlled heating or cooling to optimize reaction rates and yields.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Chemistry: For large-scale production with consistent quality.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potential therapeutic applications, such as drug development for targeting specific pathways.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Imidazolidineacetic acid derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds featuring the piperazine ring with various functional groups.
Ester derivatives: Compounds with ester functional groups and similar molecular frameworks.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
110427-52-6 |
|---|---|
Molekularformel |
C33H40Cl2N4O5 |
Molekulargewicht |
643.6 g/mol |
IUPAC-Name |
ethyl 2-[3-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-2,5-dioxo-4,4-diphenylimidazolidin-1-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C33H38N4O5.2ClH/c1-2-42-30(39)25-36-31(40)33(27-14-8-4-9-15-27,28-16-10-5-11-17-28)37(32(36)41)24-29(38)23-35-20-18-34(19-21-35)22-26-12-6-3-7-13-26;;/h3-17,29,38H,2,18-25H2,1H3;2*1H |
InChI-Schlüssel |
JHXOSTSAPVGGDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(=O)C(N(C1=O)CC(CN2CCN(CC2)CC3=CC=CC=C3)O)(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


